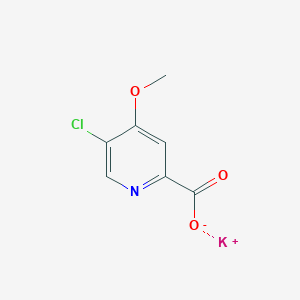
Potassium 5-chloro-4-methoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-chloro-4-methoxypicolinate: is an organic compound with the molecular formula C7H5ClKNO3 It is a potassium salt derivative of 5-chloro-4-methoxypicolinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-chloro-4-methoxypicolinate typically involves the reaction of 5-chloro-4-methoxypicolinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours to ensure complete neutralization
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve more efficient processes such as continuous flow reactors to enhance yield and purity. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 5-chloro-4-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 5-chloro-4-methoxypicolinic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids.
Hydrolysis Products: 5-chloro-4-methoxypicolinic acid.
Aplicaciones Científicas De Investigación
Chemistry: Potassium 5-chloro-4-methoxypicolinate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Potassium 5-chloro-4-methoxypicolinate involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparación Con Compuestos Similares
- Potassium 5-chloro-2-methoxypicolinate
- Potassium 5-chloro-3-methoxypicolinate
- Potassium 5-chloro-4-ethoxypicolinate
Comparison: Potassium 5-chloro-4-methoxypicolinate is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction rates, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C7H5ClKNO3 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
potassium;5-chloro-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3.K/c1-12-6-2-5(7(10)11)9-3-4(6)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
GVTBJSVNZWSXBM-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=NC=C1Cl)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
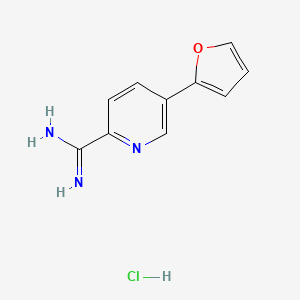
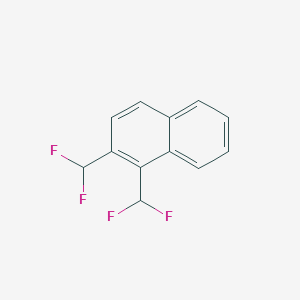
![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
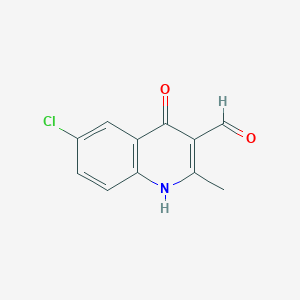
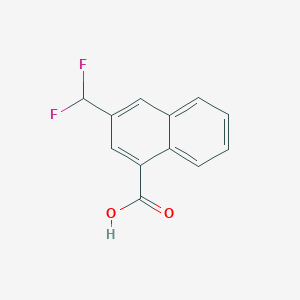

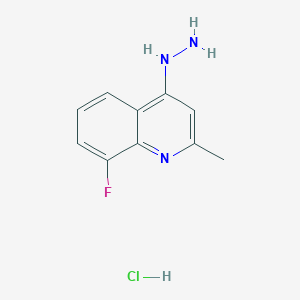
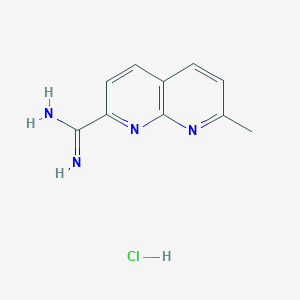


![Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15067729.png)
